molecular formula C6H12IN B12430698 1-(3-Iodopropyl)azetidine

1-(3-Iodopropyl)azetidine

Cat. No.: B12430698
M. Wt: 225.07 g/mol
InChI Key: NCPDDDUDSPXSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodopropyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-iodopropyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(3-Iodopropyl)azetidine can be achieved through several routes:

Chemical Reactions Analysis

1-(3-Iodopropyl)azetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents such as lithium aluminum hydride (LiAlH₄). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Iodopropyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Iodopropyl)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The iodine atom serves as a leaving group in substitution reactions, enabling the formation of diverse derivatives .

Comparison with Similar Compounds

1-(3-Iodopropyl)azetidine can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:

The unique feature of this compound is the presence of the iodine atom, which enhances its reactivity and allows for diverse chemical modifications.

Properties

Molecular Formula

C6H12IN

Molecular Weight

225.07 g/mol

IUPAC Name

1-(3-iodopropyl)azetidine

InChI

InChI=1S/C6H12IN/c7-3-1-4-8-5-2-6-8/h1-6H2

InChI Key

NCPDDDUDSPXSEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCCI

Origin of Product

United States

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